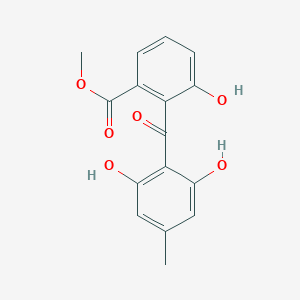
Moniliphenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moniliphenone is a natural product that has been found in various plant species. It is a member of the phenylphenalenone family of compounds, which are known for their diverse biological activities. Moniliphenone has been the subject of extensive research due to its potential applications in the fields of medicine and agriculture.
Applications De Recherche Scientifique
Biosynthetic Studies and Fungal Inhibition
Moniliphenone has been extensively studied for its role in the biosynthesis of various compounds. In a study by Kachi and Sassa (1986), moniliphenone was isolated as a key intermediate in xanthone biosynthesis from Monilinia fructicola, highlighting its significance in the metabolic pathways of this fungus (Kachi & Sassa, 1986). Further research by Sassa (1991) demonstrated the overproduction of moniliphenone in Monilinia fructicola, which was significantly enhanced by the presence of bromine ions in the medium. This study also identified anthraquinone pigments as precursors to moniliphenone (Sassa, 1991).
Antifungal and Phytotoxic Properties
Moniliphenone's antifungal properties were explored in a study by Horiguchi, Suzuki, and Sassa (1989), where it was used as a precursor in the biosynthesis of chloromonilicin, an antifungal substance produced by cherry rot fungus (Horiguchi, Suzuki, & Sassa, 1989). Bashiri et al. (2020) isolated moniliphenone from the culture filtrates of Fimetariella rabenhorstii and evaluated its phytotoxic effects on tomato and oak plants, demonstrating its potential in agricultural applications (Bashiri et al., 2020).
Antioxidant and Cytotoxic Activities
The antioxidant and cytotoxic properties of moniliphenone were investigated by Ayers et al. (2011), where it was isolated from an unidentified fungus and evaluated for its biological activities, including cytotoxicity and inhibition of various cellular processes. This study underscores the potential of moniliphenone in medical and pharmaceutical research (Ayers et al., 2011).
Postharvest Management in Agriculture
In the context of agricultural research, Nativitas-Lima et al. (2021) studied the use of elicitors and fungicides for the postharvest management of Monilinia fructicola in peach, demonstrating how moniliphenone can be important in the control of fungal diseases in crops (Nativitas-Lima et al., 2021).
Propriétés
Numéro CAS |
104022-80-2 |
|---|---|
Nom du produit |
Moniliphenone |
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-8-6-11(18)14(12(19)7-8)15(20)13-9(16(21)22-2)4-3-5-10(13)17/h3-7,17-19H,1-2H3 |
Clé InChI |
OLWGLSCBBRIVGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



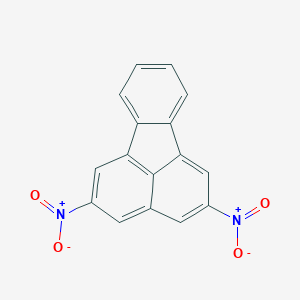
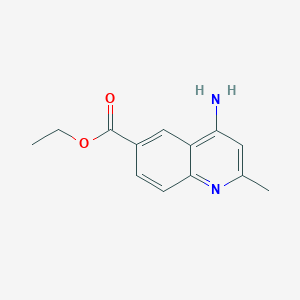
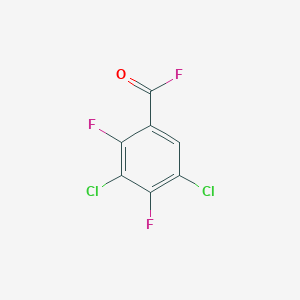
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
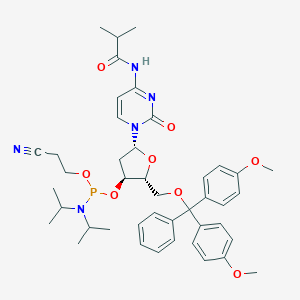
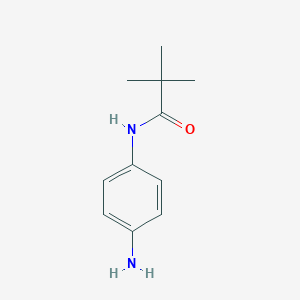
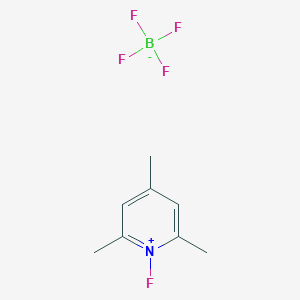
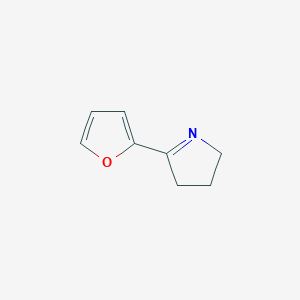
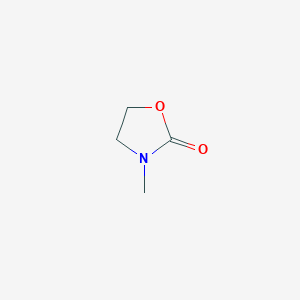
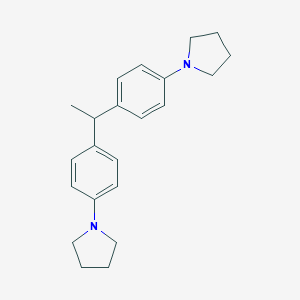
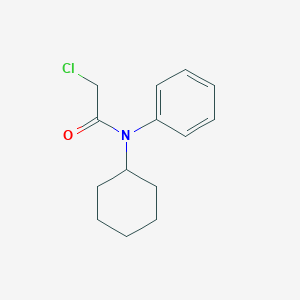
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)